molecular formula C12H7Cl2NO3 B12890643 4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro- CAS No. 156496-83-2

4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-

Cat. No.: B12890643
CAS No.: 156496-83-2
M. Wt: 284.09 g/mol
InChI Key: TXBMHGJQEJHAQC-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their wide range of biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with a suitable dipolarophile under basic conditions . Another approach involves the use of nitrile oxides generated in situ from hydroxamoyl chlorides, which then undergo 1,3-dipolar cycloaddition with alkenes or alkynes .

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance efficiency and yield. Flow chemistry allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenyl)-6,7-dihydro-4H-pyrano[3,4-d]isoxazol-4-one is unique due to its specific substitution pattern and the presence of the pyrano ring, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .

Properties

CAS No.

156496-83-2

Molecular Formula

C12H7Cl2NO3

Molecular Weight

284.09 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-6,7-dihydropyrano[3,4-d][1,2]oxazol-4-one

InChI

InChI=1S/C12H7Cl2NO3/c13-6-2-1-3-7(14)9(6)11-10-8(18-15-11)4-5-17-12(10)16/h1-3H,4-5H2

InChI Key

TXBMHGJQEJHAQC-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1ON=C2C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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